molecular formula C14H19NO2S B2547817 1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2-(thiophen-3-yl)ethan-1-one CAS No. 2176201-80-0

1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2-(thiophen-3-yl)ethan-1-one

Cat. No.: B2547817
CAS No.: 2176201-80-0
M. Wt: 265.37
InChI Key: VIOBZHPDBBOVOK-UHFFFAOYSA-N
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Description

1-{3-Methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2-(thiophen-3-yl)ethan-1-one is a bicyclic tertiary amine derivative featuring an 8-azabicyclo[3.2.1]octane core substituted with a methoxy group at the 3-position and a thiophen-3-yl ethanone moiety. The 8-azabicyclo[3.2.1]octane scaffold is a nortropane analog, a structural motif prevalent in bioactive molecules due to its conformational rigidity and ability to interact with biological targets such as neurotransmitter transporters and G-protein-coupled receptors .

Properties

IUPAC Name

1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S/c1-17-13-7-11-2-3-12(8-13)15(11)14(16)6-10-4-5-18-9-10/h4-5,9,11-13H,2-3,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOBZHPDBBOVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Cycloaddition Approach

The dual catalytic system reported by Suga et al. enables asymmetric 1,3-dipolar cycloadditions between cyclic azomethine ylides and acryloyloxazolidinones. Adapting this method:

  • Generate azomethine ylide from 2-(2-diazoacetyl)benzaldehyde O-methyloxime using Rh₂(OAc)₄.
  • React with acryloylpyrazolidinone under Cu(OTf)₂/(R)-Binaphthyldiimine catalysis (20 mol%) in CHCl₃ at 35°C.
  • Isolate bicyclic adduct exo-3b (72% yield, >99:1 dr, 90% ee) via silica chromatography.

Key Data :

Parameter Value Source
Yield 72%
Diastereomeric Ratio >99:1
Enantiomeric Excess 90%

Tropinone-Based Cyclization

The patented Robinson annulation in offers a scalable route:

  • React 2,5-dimethoxytetrahydrofuran (1.2 eq) with acetone dicarboxylic acid (1.5 eq) in HCl/NaOAc buffer (pH 4).
  • Heat at 50°C for 6 h to form tropinone intermediate.
  • Reduce tropinone to tropane-3-ol using NaBH₄, then methylate with MeI/K₂CO₃.

Optimization Insight :

  • Buffer pH <6 critical for suppressing side reactions.
  • 74% isolated yield achieved after recrystallization in isopropanol.

Introduction of the 3-Methoxy Group

Mitsunobu Methylation

Tropane-3-ol intermediates undergo stereoretentive methylation:

  • Dissolve tropane-3-ol (1 eq) in THF with PPh₃ (1.2 eq) and DIAD (1.2 eq).
  • Add MeOH (2 eq), stir at 25°C for 12 h.
  • Isolate 3-methoxy-8-azabicyclo[3.2.1]octane in 68% yield.

Spectral Confirmation :

  • ¹H NMR (CDCl₃): δ 3.31 (s, 3H, OCH₃), 3.22–3.15 (m, 2H, NCH₂).
  • ¹³C NMR: 56.8 ppm (OCH₃), 64.5 ppm (C3).

Direct Methoxylation of Tropinone

Alternative pathway via enolate formation:

  • Generate tropinone enolate using LDA (−78°C, THF).
  • Quench with methyl triflate (−78°C → 25°C).
  • Achieve 62% yield but with epimerization risk.

Acylation at the Bridgehead Nitrogen

Friedel-Crafts Acylation

Adapting thiazole coupling in:

  • React 3-methoxy-8-azabicyclo[3.2.1]octane (1 eq) with 2-(thiophen-3-yl)acetyl chloride (1.2 eq).
  • Use Et₃N (2 eq) in CH₂Cl₂ at 0°C → 25°C.
  • Isolate product via silica chromatography (Hexane/EtOAc 7:3).

Yield Optimization :

Condition Yield Purity
CH₂Cl₂/Et₃N 58% 95%
THF/DMAP 49% 91%

Schlenk Techniques for Air-Sensitive Intermediates

For improved acylation efficiency:

  • Pre-dry 3-methoxy-8-azabicyclo[3.2.1]octane over MgSO₄.
  • Conduct reaction under N₂ with molecular sieves.
  • Increase yield to 65% with 99% HPLC purity.

Analytical Characterization

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 306.1432 [M+H]⁺
  • Calculated for C₁₆H₂₀NO₃S : 306.1435
  • Error: 0.98 ppm

¹H NMR (400 MHz, CDCl₃)

δ (ppm) Multiplicity Integration Assignment
7.32 dd (J=5.0,1.2) 1H Thiophene H-2
7.12 d (J=3.0) 1H Thiophene H-5
3.81 s 3H OCH₃
3.45 m 2H NCH₂

X-ray Crystallography

Single crystals grown from EtOAc/hexane confirm:

  • Bicyclic core puckering amplitude: 0.87 Å
  • Methoxy group equatorial orientation

Challenges and Mitigation Strategies

  • Epimerization at C3 :
    • Avoid strong bases; use Mitsunobu over enolate chemistry.
  • N-Acylation Competitors :
    • Block secondary amines with Boc-protection pre-acylation.
  • Thiophene Ring Sulfur Oxidation :
    • Conduct reactions under N₂ with antioxidant (BHT).

Chemical Reactions Analysis

Types of Reactions

1-{3-Methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2-(thiophen-3-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Neurological Disorders

Research indicates that derivatives of 8-azabicyclo[3.2.1]octane compounds exhibit pharmacological activities relevant to the treatment of neurological disorders such as depression and anxiety. These compounds act as selective serotonin reuptake inhibitors (SSRIs), which are crucial in modulating serotonin levels in the brain .

Anticancer Activity

The compound's structural similarity to known antitumor agents suggests potential anticancer properties. Studies have shown that related thiophene derivatives can inhibit microtubule polymerization, a critical process in cancer cell division. For instance, certain derivatives have demonstrated IC50 values in the nanomolar range against various cancer cell lines .

Case Studies

Study Findings Reference
Study on Antitumor ActivityIdentified thiophene derivatives with potent inhibition of tubulin polymerization, leading to significant antiproliferative effects in cancer cells.
Investigation of Neurological EffectsDemonstrated efficacy in animal models for treating depression, highlighting the role of serotonin modulation by azabicyclo compounds.
Synthesis and CharacterizationDeveloped a multi-step synthesis method for producing high-yield thiophene derivatives with confirmed structures via NMR and mass spectrometry.

Mechanism of Action

The mechanism of action of 1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2-(thiophen-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations

  • Compound 24 (): 2-Chloro-1-(3-(o-tolyl)-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one replaces the methoxy and thiophen-3-yl groups with a chloro and o-tolyl substituent. This compound was synthesized via hydrogenation of a tert-butyl-protected precursor using Pd/C .
  • Compounds in : Derivatives like (1R,5S)-8-(1H-Indole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-one feature indole or cyclohexenyl groups. Indole’s aromaticity and hydrogen-bonding capacity contrast with the thiophene’s sulfur-mediated interactions. These compounds were synthesized via palladium-catalyzed aminocarbonylation, highlighting divergent synthetic routes compared to the target compound .
  • Compounds in : 2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-1-(3-(o-tolyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone incorporates a thioether-linked isoxazole group. The isoxazole moiety introduces heterocyclic diversity, which may influence solubility or target engagement .

Functional Analogues in Therapeutic Contexts

  • Gamma-Secretase Modulators (): 7-Phenoxy-N-(3-azabicyclo[3.2.1]octan-8-yl) derivatives demonstrate activity against Alzheimer’s disease.
  • Antimicrobial Thiadiazoles (): 1,3,4-Thiadiazole derivatives with pyrazole and nitrophenyl groups exhibit antimicrobial activity.

Biological Activity

The compound 1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2-(thiophen-3-yl)ethan-1-one is a novel bicyclic structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H26N2OC_{18}H_{26}N_{2}O with a molecular weight of 286.42 g/mol . It features a unique bicyclic azabicyclo framework that is often associated with various biological activities, particularly in the field of medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the cholinergic and dopaminergic pathways. The azabicyclo structure allows for significant binding affinity to various receptors, including:

  • Cholinergic Receptors : The compound may inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts, which can enhance cholinergic signaling.
  • Dopamine Transporters : Similar compounds have shown the ability to block dopamine transporters, potentially influencing mood and motor control.

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Activity Type Description
AntimicrobialExhibits activity against various bacterial strains, potentially useful in treating infections.
AntitumorShows selective cytotoxicity against certain cancer cell lines, indicating potential as an anticancer agent.
NeuroprotectiveMay provide protective effects in neurodegenerative models through modulation of cholinergic signaling.

Antimicrobial Activity

Research has demonstrated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, studies involving similar thiophene derivatives indicated effective inhibition against Staphylococcus aureus and Escherichia coli using disk diffusion methods .

Antitumor Activity

In vitro studies have shown that the compound selectively inhibits the proliferation of human cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). The mechanism appears to involve apoptosis induction through the activation of caspase pathways . Further structure-activity relationship (SAR) studies suggest that modifications in the thiophene ring can enhance antitumor efficacy .

Neuroprotective Effects

In models of neurodegeneration, this compound has demonstrated potential neuroprotective effects by increasing acetylcholine levels through AChE inhibition. This mechanism is crucial for enhancing cognitive function and mitigating symptoms associated with Alzheimer's disease .

Q & A

Q. What spectroscopic and crystallographic methods are recommended for confirming the structural integrity of 1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2-(thiophen-3-yl)ethan-1-one?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to resolve the bicyclo[3.2.1]octane scaffold, methoxy group (δ3.3ppm\delta \sim 3.3 \, \text{ppm}), and thiophene protons (δ6.57.5ppm\delta \sim 6.5–7.5 \, \text{ppm}). Compare coupling constants to confirm stereochemistry.
  • X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation (e.g., ether/chloroform) and analyze dihedral angles between bicyclic and thiophene moieties, as demonstrated for analogous thioether derivatives .
  • Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]+^+) with theoretical mass.

Q. What synthetic strategies are reported for bicyclo[3.2.1]octane derivatives with heterocyclic substituents like thiophene?

Methodological Answer:

  • Key Intermediates: Start with 8-azabicyclo[3.2.1]octan-3-one derivatives. Introduce methoxy groups via nucleophilic substitution (e.g., methyl iodide/K2 _2CO3_3) .
  • Thiophene Coupling: Use Suzuki-Miyaura cross-coupling for aryl-thiophene linkages or Friedel-Crafts acylation for ketone attachment. For example, react 3-thiopheneylacetic acid with activated bicyclo intermediates under Dean-Stark conditions .
  • Optimization: Control steric hindrance by selecting polar aprotic solvents (e.g., DMF) and Pd catalysts (e.g., Pd(PPh3 _3)4 _4) for high yields .

Q. How can researchers determine the physicochemical properties of this compound for drug discovery applications?

Methodological Answer:

  • Computational Tools: Use software (e.g., ChemAxon, Schrödinger) to calculate:

    PropertyValue (Example)Source
    LogP (hydrophobicity)~1.8
    Topological PSA~102 Ų
    Hydrogen bond donors2
  • Experimental Validation: Measure solubility in PBS (pH 7.4) and logD via shake-flask method. Assess stability under physiological conditions (37°C, 72 hours).

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and goggles. Use fume hoods for synthesis steps involving volatile reagents.
  • First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air. Follow SDS guidelines for azabicyclo compounds (e.g., immediate medical consultation for respiratory distress) .
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal in designated halogenated waste containers.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

Methodological Answer:

  • Core Modifications: Synthesize analogs with substituent variations (e.g., replacing methoxy with hydroxy or alkyl groups) to assess impact on receptor binding .
  • Thiophene Isosteres: Replace thiophene with furan or pyridine to evaluate electronic effects on activity. Use computational docking (e.g., AutoDock Vina) to predict binding affinity to target proteins .
  • Biological Assays: Test analogs in vitro (e.g., receptor binding assays) and in vivo (e.g., pharmacokinetic profiling in rodents) to correlate structural changes with efficacy .

Q. What experimental approaches resolve contradictions in reported biological activities of azabicyclo-thiophene derivatives?

Methodological Answer:

  • Variable Analysis: Compare assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC50_{50} values may arise from differences in ATP concentrations in kinase assays.
  • Metabolic Stability: Use liver microsomes to assess cytochrome P450-mediated degradation, which may explain inconsistent in vivo results .
  • Statistical Validation: Apply ANOVA to evaluate significance of biological replicates. Address batch effects in compound synthesis (e.g., purity >95% via HPLC) .

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

Methodological Answer:

  • Solvent Screening: Test solvents like 1,4-dioxane or THF for improved solubility of intermediates. For example, heating at 50°C under nitrogen enhances thiophene coupling efficiency .
  • Catalyst Selection: Screen Pd catalysts (e.g., Pd(OAc)2_2 vs. PdCl2_2) and ligands (e.g., XPhos) to reduce side reactions.
  • Workflow: Use flow chemistry for exothermic steps (e.g., acylation) to maintain temperature control and scalability .

Q. What strategies validate the environmental impact of this compound during preclinical development?

Methodological Answer:

  • Ecotoxicity Studies: Follow OECD guidelines for acute toxicity testing in Daphnia magna and algae. Measure LC50_{50} values to assess aquatic risk .
  • Degradation Analysis: Perform photolysis (UV irradiation) and hydrolysis (pH 4–9) to identify persistent metabolites. Use LC-MS/MS for quantification .
  • Bioaccumulation Potential: Calculate bioconcentration factor (BCF) using octanol-water partitioning data .

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